molecular formula C18H28N4O5S B1663051 Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)- CAS No. 284464-77-3

Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-

Cat. No. B1663051
M. Wt: 412.5 g/mol
InChI Key: WNIPBGJWMANRGA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-(cyclohexylamino)-N-(((1,1-dimethylethyl)amino)carbonyl)-5-nitro-, also known as BM-531, belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold was shown in a study . The compound 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The molecular formula of BM-531 is C17H26N4O5S . The compound has a molecular weight of 398.5 g/mol . The InChI string and the canonical SMILES for the compound are also available .


Chemical Reactions Analysis

The interaction of CXCR4 with CXCL12 plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites . The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.5 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3.7 . The compound has three hydrogen bond donors .

Scientific Research Applications

Inhibition of Carbonic Anhydrase

  • Cancer Treatment Applications: This compound has been studied for its ability to inhibit carbonic anhydrase, particularly isoforms associated with tumors, like CA IX and XII. This inhibition is important for targeting hypoxia overexpressed in tumor-associated isozymes, potentially offering a pathway for cancer treatment. The specific interactions and binding energies have been explored through molecular docking studies, highlighting their potential in inhibiting carbonic anhydrase II, a significant target in cancer therapy (D'Ambrosio et al., 2008), (Zhang et al., 2021).

Chemical Synthesis and Drug Development

  • Solid-Phase Synthesis: The compound has been utilized in solid-phase synthesis, serving as a key intermediate in chemical transformations for developing diverse privileged scaffolds. This aspect is crucial for the discovery and development of new pharmaceuticals (Fülöpová & Soural, 2015).
  • Derivative Synthesis for Anticancer Applications: Various derivatives of benzenesulfonamide have been synthesized and evaluated for their potential anticancer properties. These derivatives have shown promising results in inhibiting cancer cell growth, particularly in breast cancer cell lines, highlighting the compound's role in the synthesis of potential anticancer agents (Cumaoğlu et al., 2015), (Gawad et al., 2016).

Application in Chemical Reactions

  • Use in Knoevenagel Reaction: The compound has been employed as a benzaldehyde equivalent in the Knoevenagel Reaction, which is significant in organic synthesis, particularly in forming cyan-containing active methylene compounds (Zajac et al., 2006).
  • Catalysis in Synthesis of Nitrogenous Heterocycles: It has been used as an intermediate in the synthesis of nitrogenous heterocycles like indoles, demonstrating its utility in complex organic synthesis (Schütznerová & Krchňák, 2015).

properties

IUPAC Name

1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonyl-3-pentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-2-3-7-12-19-18(23)21-28(26,27)17-13-15(22(24)25)10-11-16(17)20-14-8-5-4-6-9-14/h10-11,13-14,20H,2-9,12H2,1H3,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPBGJWMANRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182645
Record name BM-567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-

CAS RN

284464-77-3
Record name BM-567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BM-567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Q1UI084N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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